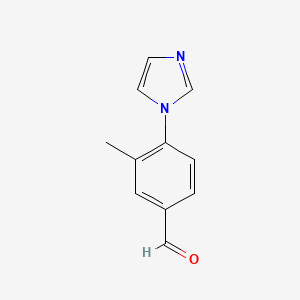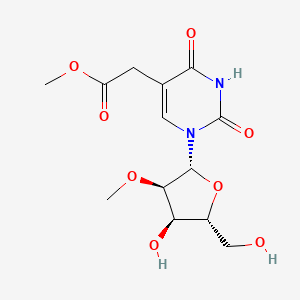
Methyl 2-(1-((2R,3R,4R,5R)-4-hydroxy-5-(hydroxymethyl)-3-methoxytetrahydrofuran-2-yl)-2,4-dioxo-1,2,3,4-tetrahydropyrimidin-5-yl)acetate
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
Methyl 2-(1-((2R,3R,4R,5R)-4-hydroxy-5-(hydroxymethyl)-3-methoxytetrahydrofuran-2-yl)-2,4-dioxo-1,2,3,4-tetrahydropyrimidin-5-yl)acetate is a useful research compound. Its molecular formula is C13H18N2O8 and its molecular weight is 330.293. The purity is usually 95%.
BenchChem offers high-quality Methyl 2-(1-((2R,3R,4R,5R)-4-hydroxy-5-(hydroxymethyl)-3-methoxytetrahydrofuran-2-yl)-2,4-dioxo-1,2,3,4-tetrahydropyrimidin-5-yl)acetate suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about Methyl 2-(1-((2R,3R,4R,5R)-4-hydroxy-5-(hydroxymethyl)-3-methoxytetrahydrofuran-2-yl)-2,4-dioxo-1,2,3,4-tetrahydropyrimidin-5-yl)acetate including the price, delivery time, and more detailed information at info@benchchem.com.
Scientific Research Applications
DNA Synthesis Tracking
5-Methoxycarbonylmethyl-2’-O-methyluridine is a thymidine analogue . Analogs of this series have insertional activity towards replicated DNA . They can be used to label cells and track DNA synthesis .
Protein Translation
In eukaryotes, the wobble uridine of particular tRNAs is transformed to the 5-methoxycarbonylmethyl-2-thiouridine (mcm5s2U) modification which is critical for proper mRNA decoding and protein translation .
Nucleoside Constituent of Yeast Transfer RNA
5-Methoxycarbonyl methyl uridine is a nucleoside constituent of yeast transfer RNA . It is also a derivative of 5-carboxymethyluridine, a carboxyl-containing nucleoside that was isolated from transfer RNA of Baker’s Yeast .
Research and Development
This compound is often used in scientific research and development . Its unique properties make it a valuable tool in the study of DNA replication, protein translation, and other biological processes .
Biochemical Studies
5-Methoxycarbonylmethyl-2’-O-methyluridine can be used in biochemical studies to understand the role and function of thymidine and its analogs in various biological systems .
Pharmaceutical Research
Due to its unique properties, 5-Methoxycarbonylmethyl-2’-O-methyluridine can be used in pharmaceutical research for the development of new drugs and therapies .
Mechanism of Action
Target of Action
5-Methoxycarbonylmethyl-2’-O-methyluridine is a thymidine analogue . The primary targets of this compound are replicated DNA molecules . These molecules play a crucial role in the replication and transcription processes within the cell.
Mode of Action
The compound interacts with its targets by inserting itself into the replicated DNA . This insertional activity allows the compound to interfere with the normal functioning of the DNA molecules .
Biochemical Pathways
The compound affects the DNA synthesis pathway . By inserting itself into the replicated DNA, it can disrupt the normal sequence of the DNA molecule, potentially affecting the transcription process and the production of proteins .
Result of Action
The insertion of the compound into the replicated DNA can be used to label cells and track DNA synthesis . This can provide valuable information about the rate of DNA replication and cell division in a particular cell population .
properties
IUPAC Name |
methyl 2-[1-[(2R,3R,4R,5R)-4-hydroxy-5-(hydroxymethyl)-3-methoxyoxolan-2-yl]-2,4-dioxopyrimidin-5-yl]acetate |
Source


|
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C13H18N2O8/c1-21-8(17)3-6-4-15(13(20)14-11(6)19)12-10(22-2)9(18)7(5-16)23-12/h4,7,9-10,12,16,18H,3,5H2,1-2H3,(H,14,19,20)/t7-,9-,10-,12-/m1/s1 |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
XOTXNXXJZCFUOA-UGKPPGOTSA-N |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC1C(C(OC1N2C=C(C(=O)NC2=O)CC(=O)OC)CO)O |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
CO[C@@H]1[C@@H]([C@H](O[C@H]1N2C=C(C(=O)NC2=O)CC(=O)OC)CO)O |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C13H18N2O8 |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
330.29 g/mol |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
Methyl 2-(1-((2R,3R,4R,5R)-4-hydroxy-5-(hydroxymethyl)-3-methoxytetrahydrofuran-2-yl)-2,4-dioxo-1,2,3,4-tetrahydropyrimidin-5-yl)acetate | |
Q & A
Q1: What is the biological significance of Methyl 2-(1-((2R,3R,4R,5R)-4-hydroxy-5-(hydroxymethyl)-3-methoxytetrahydrofuran-2-yl)-2,4-dioxo-1,2,3,4-tetrahydropyrimidin-5-yl)acetate (mcm5U) modification in tRNA?
A1: The mcm5U modification at the wobble position (position 34) of certain tRNAs plays a crucial role in selenoprotein synthesis. It acts as a precursor for further modifications, forming mcm5s2U and mcm5Um. [ [] - https://www.semanticscholar.org/paper/8a40f7965a9af137dc935f058e4a60a74487b0b6 ] These modifications are essential for the efficient translation of selenoproteins, which are involved in various cellular processes, including antioxidant defense.
Q2: How does the presence or absence of mcm5U and its derivatives affect selenoprotein expression?
A2: Studies have shown that the presence of mcm5Um in the selenocysteine-specific tRNA (tRNASec) is crucial for the efficient recoding of the UGA stop codon to selenocysteine, especially for stress-related selenoproteins like glutathione peroxidase 1 (GPX1). [ [] - https://www.semanticscholar.org/paper/463836e99d51a5005f4690955a145a2b80dd3950 ] Conversely, a lack of mcm5U derivatives can lead to reduced selenoprotein expression, potentially affecting cellular responses to oxidative stress. [ [] - https://www.semanticscholar.org/paper/f35f6c21ce154025cceee66493a323d95e6a0f3a ]
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.

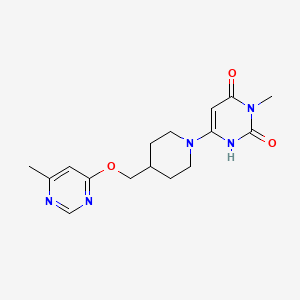

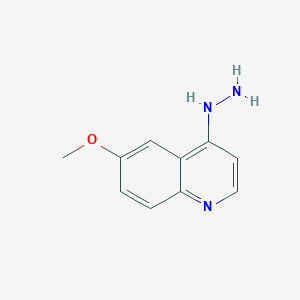
![1-(4-chlorophenyl)-8-ethoxy-3-(3-methoxyphenyl)-1H-pyrazolo[4,3-c]quinoline](/img/structure/B2364061.png)
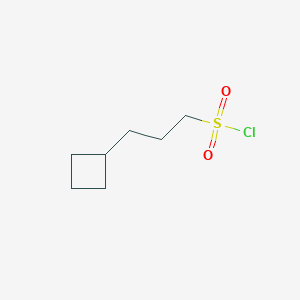
![methyl 5-(((7-(4-ethoxyphenyl)-6,7-dihydro-5H-imidazo[2,1-c][1,2,4]triazol-3-yl)thio)methyl)furan-2-carboxylate](/img/structure/B2364064.png)
![N1-(2-([2,3'-bithiophen]-5-yl)ethyl)-N2-(4-(dimethylamino)phenyl)oxalamide](/img/structure/B2364068.png)
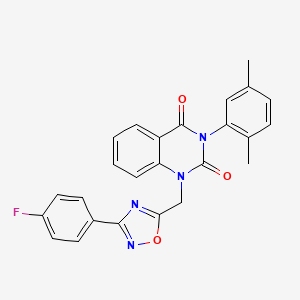
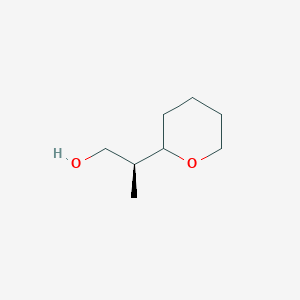
![1-[1-(2-Bromobenzenesulfonyl)piperidin-4-yl]-3-cyclopropylimidazolidine-2,4-dione](/img/structure/B2364072.png)
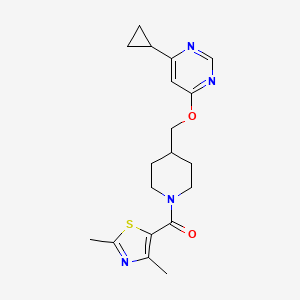
![N-(3-(benzo[d]thiazol-2-yl)-6-ethyl-4,5,6,7-tetrahydrothieno[2,3-c]pyridin-2-yl)-4-(N,N-dipropylsulfamoyl)benzamide hydrochloride](/img/structure/B2364076.png)
![1-Benzyl-4-[2-(4-fluorophenyl)-2-oxoethyl]pyrazine-2,3-dione](/img/no-structure.png)
